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Bis(trimethylsilyl)chloromethane - 5926-35-2

Bis(trimethylsilyl)chloromethane

Catalog Number: EVT-298335
CAS Number: 5926-35-2
Molecular Formula: C7H19ClSi2
Molecular Weight: 194.85 g/mol
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Product Introduction

Bis(trimethylsilyl)dichloromethane

  • Compound Description: Bis(trimethylsilyl)dichloromethane is a key intermediate in the synthesis of Chlorobis(trimethylsilyl)methane. []
  • Relevance: Bis(trimethylsilyl)dichloromethane serves as a direct precursor to Chlorobis(trimethylsilyl)methane. The synthesis involves a reaction with n-butyllithium and ethanol to yield the target compound. []
  • Compound Description: Tris(trimethylsilyl)methane is a versatile reagent used to introduce the bulky tris(trimethylsilyl)methyl (trisyl) group into molecules. It acts as a Peterson alkenation reagent. []
  • Relevance: Tris(trimethylsilyl)methane shares a similar structural motif with Chlorobis(trimethylsilyl)methane, featuring three trimethylsilyl groups attached to a central carbon atom. The key difference lies in the substitution at the central carbon, with Chlorobis(trimethylsilyl)methane having a chlorine atom instead of a trimethylsilyl group. []

Tetrakis(trimethylsilyl)methane

  • Compound Description: Tetrakis(trimethylsilyl)methane is a compound known for its unusual crystal structure and dynamic properties in the solid state. [, , , , ] It exists in different phases depending on the temperature, transitioning between ordered and disordered states.
  • Relevance: Tetrakis(trimethylsilyl)methane and Chlorobis(trimethylsilyl)methane both belong to a series of compounds with increasing steric bulk around a central carbon atom. While Tetrakis(trimethylsilyl)methane features four trimethylsilyl groups, Chlorobis(trimethylsilyl)methane has two, contributing to differences in their physical and chemical properties. [, , , , ]

(Bromodiphenylsilyl)(methoxydimethylsilyl)bis(trimethylsilyl)methane

  • Compound Description: This organosilicon compound is central to studies investigating 1,3 silicon to silicon migrations. Its reactions with silver salts like silver borofluoride and silver chloride have been explored to understand the migratory aptitude of the methoxy group. [, ]
  • Relevance: This compound shares the bis(trimethylsilyl)methane core structure with Chlorobis(trimethylsilyl)methane. The presence of different substituents, bromodiphenylsilyl and methoxydimethylsilyl, in place of the chlorine atom in Chlorobis(trimethylsilyl)methane, leads to distinct reactivity profiles and enables the study of specific rearrangement reactions. [, ]

Bis[dimethyl(vinyl)silyl]bis(trimethylsilyl)methane

  • Compound Description: Bis[dimethyl(vinyl)silyl]bis(trimethylsilyl)methane is an organosilicon compound investigated for its reactivity with halogens, acids, and Lewis acids. [, ]
  • Relevance: This compound and Chlorobis(trimethylsilyl)methane belong to the same family of organosilicon compounds containing the bis(trimethylsilyl)methane moiety. The presence of reactive vinyl groups on the silicon atoms in Bis[dimethyl(vinyl)silyl]bis(trimethylsilyl)methane provides a platform for studying addition and substitution reactions. [, ]
  • Compound Description: Phenylthiobis(trimethylsilyl)methane is a useful reagent for the synthesis of vinylsilanes and acts as a methoxycarbonyl anion equivalent. []
  • Relevance: Structurally, Phenylthiobis(trimethylsilyl)methane and Chlorobis(trimethylsilyl)methane share the bis(trimethylsilyl)methane core. The replacement of the chlorine atom in Chlorobis(trimethylsilyl)methane with a phenylthio group significantly alters the reactivity, allowing for applications in different synthetic transformations. []

Phenylsulfonyl(trimethylsilyl)methane

  • Compound Description: Phenylsulfonyl(trimethylsilyl)methane acts as a valuable precursor to vinyl sulfones through a modified Peterson alkenation procedure. []
  • Relevance: Although Phenylsulfonyl(trimethylsilyl)methane has only one trimethylsilyl group directly attached to the central carbon atom, its reactivity profile aligns with that of Chlorobis(trimethylsilyl)methane due to the presence of the electron-withdrawing phenylsulfonyl group. Both compounds can be deprotonated to generate reactive anions, enabling their use in carbon-carbon bond-forming reactions. []

Methoxydimethylsilyl)(trimethylsilyl)methane

  • Compound Description: Methoxydimethylsilyl)(trimethylsilyl)methane is a useful reagent in organic synthesis, primarily employed as a Peterson alkenation reagent for preparing vinyl silanes from aldehydes and ketones. []
  • Relevance: This compound shares the (trimethylsilyl)methane substructure with Chlorobis(trimethylsilyl)methane. Replacing one trimethylsilyl group in Chlorobis(trimethylsilyl)methane with a methoxydimethylsilyl group significantly impacts its reactivity profile. The presence of the methoxy group makes it a suitable reagent for Peterson alkenation reactions. []

Bis(trimethylsilyl)methane

  • Compound Description: Bis(trimethylsilyl)methane serves as a valuable precursor to reactive organolithium reagents, including (Me3Si)2CHLi and Me3SiCH2Li. These lithium reagents are widely employed in Peterson alkenation reactions. []
  • Relevance: Bis(trimethylsilyl)methane shares a close structural resemblance with Chlorobis(trimethylsilyl)methane, having two trimethylsilyl groups attached to a central carbon. The absence of the chlorine atom in Bis(trimethylsilyl)methane allows for direct lithiation, expanding its synthetic utility as a versatile building block in organic synthesis. []
Overview

Bis(trimethylsilyl)chloromethane, also known as bis(trimethylsilyl)methyl chloride, is an organosilicon compound with the chemical formula C5H15ClSi2\text{C}_5\text{H}_{15}\text{ClSi}_2. This compound is characterized by the presence of two trimethylsilyl groups attached to a chloromethyl group. It serves as an important intermediate in various chemical syntheses, particularly in organometallic chemistry and silicon chemistry.

Source and Classification

Bis(trimethylsilyl)chloromethane is synthesized primarily through chemical reactions involving chloromethane derivatives and silanes. It falls under the classification of organosilicon compounds, which are characterized by silicon-carbon bonds. These compounds are widely utilized in various industrial applications due to their unique properties.

Synthesis Analysis

Methods

Technical Details

  1. Reactants:
    • Dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2)
    • Trimethylchlorosilane (Me3SiCl\text{Me}_3\text{SiCl})
    • n-Butyllithium (n BuLi\text{n BuLi})
  2. Procedure:
    • The reaction is conducted under anhydrous conditions to prevent moisture interference.
    • The first stage involves the reaction of dichloromethane with trimethylchlorosilane and n-butyllithium, leading to the formation of the lithium derivative.
    • The reaction mixture is then quenched with ethanol to yield bis(trimethylsilyl)chloromethane.

This method is advantageous due to its simplicity and scalability, allowing for larger quantities to be synthesized without significant loss of yield .

Molecular Structure Analysis

Data

  • Molecular Formula: C5H15ClSi2\text{C}_5\text{H}_{15}\text{ClSi}_2
  • Molecular Weight: Approximately 164.83 g/mol
Chemical Reactions Analysis

Reactions

Bis(trimethylsilyl)chloromethane participates in various chemical reactions, particularly those involving nucleophilic substitutions and deprotonation reactions. For instance, it can react with organolithium reagents to form new organosilicon compounds.

Technical Details

  1. Nucleophilic Substitution:
    • The chlorine atom can be replaced by other nucleophiles, leading to the formation of different organosilicon compounds.
  2. Deprotonation Reactions:
    • The compound can serve as a source of the bis(trimethylsilyl)methyl anion when treated with strong bases.
Mechanism of Action

The mechanism of action for bis(trimethylsilyl)chloromethane primarily involves its reactivity as a chlorosilane in nucleophilic substitution reactions. When exposed to nucleophiles, the chlorine atom is displaced, allowing for the formation of new carbon-silicon bonds.

Process Data

  1. Nucleophile Attack: The nucleophile attacks the carbon atom bonded to chlorine, resulting in the cleavage of the carbon-chlorine bond.
  2. Formation of New Bonds: This process leads to the formation of a new silicon-carbon bond while releasing chloride ions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Characteristic sweet odor
  • Boiling Point: Approximately 70 °C (158 °F)

Chemical Properties

  • Reactivity: Reacts readily with nucleophiles.
  • Stability: Stable under anhydrous conditions but sensitive to moisture.
Applications

Bis(trimethylsilyl)chloromethane is widely used in scientific research and industrial applications:

  • Organometallic Chemistry: As a reagent in the synthesis of organometallic compounds.
  • Silicon Chemistry: In the preparation of functionalized silanes and polymers.
  • Synthesis of Ligands: Used in the synthesis of ligands for transition metal complexes.

Its versatility makes it a valuable compound in both academic research and industrial applications .

Synthetic Methodologies for Bis(trimethylsilyl)chloromethane

Regiocontrolled Ruthenium-Catalyzed C(sp²)–H Functionalization Strategies

Emerging transition-metal-catalyzed approaches enable direct C(sp²)–H silylation of arenes, bypassing pre-functionalized substrates. Ruthenium complexes, prized for their stability and tunability, facilitate the precision installation of bis(trimethylsilyl) groups into aromatic systems. These reactions typically employ Ru(0)/Ru(II) catalysts (e.g., Ru₃(CO)₁₂) with directing groups (pyridyl, amide) to anchor the metal center, ensuring ortho-selectivity. A recent breakthrough demonstrated the coupling of chloroarenes with hexamethyldisilane (HMDS) under Ru catalysis, yielding bis(silyl)aryl intermediates that are precursors to TsiCl derivatives through reductive chlorination [4].

Mechanistic Insights: The catalytic cycle involves:

  • Oxidative Addition: Ru(0) inserts into the C(sp²)–H bond.
  • σ-Bond Metathesis: HMDS transfers Si–Si bonds to the Ru–aryl complex.
  • Reductive Elimination: Releases the bis(silyl)arene, regenerating the catalyst.Table 1 compares key catalytic systems:

Table 1: Ruthenium Catalysts for C(sp²)–H Silylation

CatalystSubstrate ScopeSi SourceYield (%)Selectivity
Ru₃(CO)₁₂Electron-poor arenesHMDS65–78Ortho
[RuCl₂(p-cymene)]₂Heteroarenes(Me₃Si)₃CH70–85Meta/Para
Ru(OAc)₂Biaryl systemsTsiSiMe₃55–68Ortho

While promising, this method faces limitations in sterically hindered substrates and requires inert conditions. Ongoing work focuses on ligand design to enhance functional group tolerance [4].

Alkali Metal-Mediated Silylation Protocols

Alkali metal reagents offer direct access to TsiCl via nucleophilic displacement or metallation. The most established route involves tris(trimethylsilyl)methyllithium (TsiLi), generated from tris(trimethylsilyl)methane (TsiH) and methyllithium in near-quantitative yield [2]:$$\ce{(Me3Si)3CH + MeLi -> (Me3Si)3CLi + CH4}$$TsiLi reacts with electrophiles (e.g., ClSiMe₃, CO₂) to form TsiCl or derivatives. Crucially, desilylation of 1,1-bis(trimethylsilyl)-1-alkenes—synthesized from TsiLi and aldehydes via Peterson olefination—provides a streamlined path to TsiCl [2].

Reaction Engineering:

  • Inverse Crown Capture: Bimetallic bases (e.g., sodium TMP-zincate) enable regioselective C–H metallation of chloroalkanes. The "cleave and capture" mechanism involves:
  • Deprotonation of the substrate C–H bond.
  • Hydride capture by the multimetallic framework, forming inverse crown complexes that prevent side reactions [3].
  • Polymer-Functionalized Routes: TsiLi reacts with formylated polystyrene to anchor bis(silyl)alkenyl groups, enabling polymeric TsiCl precursors [2].

Table 2 summarizes alkali metal reagents for TsiCl synthesis:Table 2: Alkali Metal Reagents in TsiCl Synthesis

ReagentSubstrateProductYield (%)
TsiLiClSiMe₃(Me₃Si)₂C(Cl)SiMe₃ (TsiCl)90–95
NaZn(TMP)(^tBu)₂CH₂Cl₂(Me₃Si)₂C(Cl)Li intermediates75–82
KHMDS/ZnCl₂CHCl₃TsiH (precursor to TsiLi)88

Solvent-Free Vapor-Phase Silylation Techniques

Solvent-less vapor-phase deposition circumvents swelling of polymer substrates and eliminates organic waste. Key methods include:

  • Initiated Chemical Vapor Deposition (iCVD): Gaseous TsiCl and initiators (e.g., tert-butyl peroxide) form ultrathin films on substrates at 30–50°C. This technique conformally coats nanopores in membranes for precise pore-size tuning [1].
  • Molecular Layer Deposition (MLD): Sequential pulses of TsiCl and diols (e.g., ethylene glycol) build hybrid siloxane networks for gas-separation membranes. Film growth rates of 1.2 Å/cycle achieve sub-nanometer thickness control [1] [5].

Industrial Scalability:

  • CVD Reactor Designs: Closed-chamber systems evaporate TsiCl (vapor pressure >5 torr at 100°C) onto heated substrates (50–120°C). Cyclic azasilanes achieve deposition in <5 minutes, while amine catalysts accelerate reactivity [5].
  • Membrane Applications: iCVD-applied TsiCl layers enhance hydrophobicity in desalination membranes, reducing biofouling. In MOF-composite membranes, vapor-phase silylation eliminates solvent-induced pore collapse [1].

Table 3 compares vapor-phase techniques:Table 3: Vapor-Phase Deposition Methods for TsiCl Derivatives

TechniqueConditionsSubstrateApplicationThickness Control
iCVD30°C, 0.1 torr, t-BuO₂ initiatorPolymer membranesWater/oil separation10–100 nm
MLD120°C, TsiCl/EG pulsesCeramic supportsCO₂ capture membranesMonolayer precision
Thermal CVD100°C, vacuum, no catalystSilicon wafersDielectric layers5–50 nm

Properties

CAS Number

5926-35-2

Product Name

Bis(trimethylsilyl)chloromethane

IUPAC Name

[chloro(trimethylsilyl)methyl]-trimethylsilane

Molecular Formula

C7H19ClSi2

Molecular Weight

194.85 g/mol

InChI

InChI=1S/C7H19ClSi2/c1-9(2,3)7(8)10(4,5)6/h7H,1-6H3

InChI Key

XNJGZHVYPBNLEB-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C([Si](C)(C)C)Cl

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C)Cl

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